molecular formula C10H14N5O4PS B12071336 2',3'-Dideoxyadenosine-5'-monothiophosphate

2',3'-Dideoxyadenosine-5'-monothiophosphate

Cat. No.: B12071336
M. Wt: 331.29 g/mol
InChI Key: XHZQMJHQJKTFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dideoxyadenosine-5’-monothiophosphate is a modified nucleoside monophosphate where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced by hydrogen atoms, and the phosphate group is substituted with a monothiophosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyadenosine-5’-monothiophosphate typically involves the selective removal of the 2’ and 3’ hydroxyl groups from adenosine, followed by the introduction of a monothiophosphate group at the 5’ position. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired positions on the molecule.

Industrial Production Methods

Industrial production of 2’,3’-Dideoxyadenosine-5’-monothiophosphate may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesizers and high-throughput purification techniques to produce the compound in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxyadenosine-5’-monothiophosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the monothiophosphate group or other functional groups on the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2’,3’-Dideoxyadenosine-5’-monothiophosphate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.

    Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.

    Medicine: Explored for its potential antiviral properties and as a tool in the development of new therapeutic agents.

    Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxyadenosine-5’-monothiophosphate involves its incorporation into nucleic acids, where it can act as a chain terminator due to the absence of the 2’ and 3’ hydroxyl groups. This prevents further elongation of the nucleic acid chain, making it a valuable tool in sequencing and other molecular biology applications. The compound may also interact with specific enzymes and molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine-5’-monophosphate: Similar structure but lacks the monothiophosphate group.

    2’,3’-Dideoxycytidine-5’-monophosphate: A related compound with a cytidine base instead of adenosine.

    2’,3’-Dideoxyguanosine-5’-monophosphate: Contains a guanosine base and similar modifications.

Uniqueness

2’,3’-Dideoxyadenosine-5’-monothiophosphate is unique due to the presence of the monothiophosphate group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interactions with enzymes and other molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H14N5O4PS

Molecular Weight

331.29 g/mol

IUPAC Name

9-[5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine

InChI

InChI=1S/C10H14N5O4PS/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(19-7)3-18-20(16,17)21/h4-7H,1-3H2,(H2,11,12,13)(H2,16,17,21)

InChI Key

XHZQMJHQJKTFCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1COP(=S)(O)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.